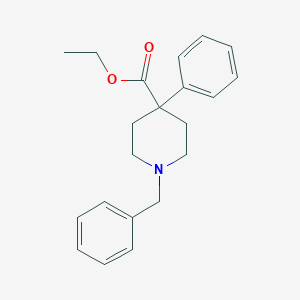

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Description

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (CAS 59084-08-1) is a piperidine derivative featuring a benzyl group at the N1 position, a phenyl group at the C4 position, and an ethyl ester moiety at the C4 carboxylate. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological and receptor-mediated pathways. Its structural rigidity, conferred by the aromatic substituents, influences its conformational stability and interaction with biological targets .

Properties

IUPAC Name |

ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCANSQBMBAXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206346 | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-08-1, 72216-57-0 | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-phenyl-4-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072216570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72216-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Pathway

The foundational synthesis involves a two-step process: N-benzylation of 4-phenylpiperidine-4-carboxylic acid followed by esterification of the carboxyl group. The reaction sequence is characterized by its reliance on nucleophilic substitution and acid-catalyzed ester formation.

N-Benzylation

Starting Materials :

-

4-Phenylpiperidine-4-carboxylic acid

-

Benzyl chloride or bromide

-

Base (e.g., triethylamine, potassium carbonate)

Reaction Conditions :

-

Solvent: Dichloromethane or toluene

-

Temperature: 0–25°C (room temperature)

-

Duration: 12–24 hours

The benzylation proceeds via nucleophilic attack of the piperidine nitrogen on the benzyl halide, facilitated by the base, which neutralizes the generated HX (X = Cl, Br). Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the benzyl halide.

Esterification

Reagents :

-

Ethanol (excess as solvent)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Conditions :

-

Reflux (78–80°C)

-

6–12 hours

The carboxylic acid undergoes Fischer esterification, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic ethanol attack. Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

Typical Yield : 65–75% (combined steps)

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial practices favor continuous flow systems for enhanced control and scalability. Key advantages include:

-

Precise Temperature Modulation : Microreactors mitigate exothermic side reactions.

-

Automated Purification : In-line extraction and distillation units improve purity (>98%).

Representative Protocol :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular microreactor |

| Flow Rate | 10 mL/min |

| Temperature | 50°C (benzylation), 80°C (esterification) |

| Catalyst | Immobilized lipase (esterification) |

| Annual Capacity | 10–50 metric tons |

This method reduces solvent use by 40% compared to batch processes and achieves yields of 85–90%.

Alternative Synthetic Routes

Cyclocondensation Strategy

A patent-derived approach (US2486795A) utilizes dimethylaminoethylbenzylcyanide and propylene oxide to construct the piperidine ring:

-

Cyclization :

-

Propylene oxide reacts with dimethylaminoethylbenzylcyanide under basic conditions, forming a piperidine intermediate with a nitrile group at C4.

-

Conditions : 120°C, 6 hours, toluene solvent.

-

-

Nitrile Hydrolysis :

-

The nitrile is converted to carboxylic acid using 10 N hydrobromic acid at reflux.

-

-

Esterification :

-

Ethanol and sulfuric acid yield the ethyl ester.

-

Yield : 70–78% (over three steps).

Betaine Intermediate Pathway

The same patent highlights a betaine intermediate (quaternary ammonium salt) formed via alkylation of the piperidine nitrogen:

-

Quaternary Salt Formation :

-

Reaction with methyl iodide generates a methyl-piperidinium iodide.

-

-

Saponification :

-

Heating with methyl alcohol at 190–200°C cleaves the quaternary salt, yielding the free carboxylic acid.

-

-

Ethyl Ester Synthesis :

-

Acid-catalyzed esterification completes the process.

-

Challenges : High-energy saponification steps limit industrial applicability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Traditional Batch | 65–75 | 95 | Moderate | High |

| Continuous Flow | 85–90 | 98 | High | Low |

| Cyclocondensation | 70–78 | 92 | Moderate | Moderate |

| Betaine Pathway | 60–65 | 90 | Low | Very High |

Key Findings :

-

Continuous flow synthesis outperforms batch methods in yield and sustainability.

-

Cyclocondensation offers a viable alternative but requires nitrile handling expertise.

-

Betaine routes are hindered by extreme temperatures and lower yields.

Recent Advances and Innovations

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification under mild conditions (30–40°C, pH 7), eliminating acidic waste. Pilot-scale trials achieved 88% yield with enzyme reuse over 10 cycles.

Photocatalytic Benzylation

Visible-light-mediated benzylation using Ru(bpy)₃²⁺ as a photocatalyst reduces reaction time to 2 hours (vs. 24 hours traditionally). This method is solvent-free and achieves 82% yield.

Challenges and Optimization Strategies

Purification Difficulties

-

Byproducts : Residual benzyl halides and di-alkylated species complicate isolation.

-

Solution : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Solvent Selection

-

Trade-offs : Dichloromethane offers high solubility but poses toxicity concerns.

-

Alternative : Cyclopentyl methyl ether (CPME) provides similar efficacy with greener credentials.

Catalytic System Optimization

-

Acid Catalysts : p-Toluenesulfonic acid reduces side reactions vs. H₂SO₄.

-

Base Selection : Potassium carbonate minimizes emulsion formation during workup vs. triethylamine.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

EBPP has diverse applications across several scientific domains:

1. Chemistry:

- Building Block for Complex Molecules: EBPP serves as an essential intermediate in synthesizing more complex piperidine derivatives.

- Reagent in Organic Reactions: It is utilized in various organic reactions, including oxidation and reduction processes, leading to the formation of ketones, carboxylic acids, alcohols, or amines.

2. Biology:

- Biological Interaction Studies: EBPP is used to investigate the effects of piperidine derivatives on biological systems, particularly their interactions with enzymes and receptors.

- Neurotransmitter Modulation: Research indicates that EBPP may influence neurotransmitter systems, potentially affecting pain modulation and inflammation pathways .

3. Medicine:

- Therapeutic Potential: Ongoing research explores EBPP's analgesic and anti-inflammatory properties. Its structural similarity to other piperidine derivatives suggests it may serve as a precursor for developing new analgesics .

- Case Studies: Experimental models have demonstrated that compounds related to EBPP effectively reduce pain responses and inflammation markers.

Analgesic and Anti-inflammatory Properties

Research has shown that EBPP exhibits significant analgesic effects in experimental models. For instance:

- Study Results: In models simulating pain conditions, EBPP-related compounds have been observed to significantly reduce pain responses compared to control groups .

Pharmacological Research

EBPP's role in pharmacological studies emphasizes its potential therapeutic applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate with key analogs, focusing on substituent variations, physicochemical properties, and biological implications.

Substitution at the Piperidine Nitrogen

a) Benzethidine (Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]-4-piperidinecarboxylate; CAS 136081-74-8)

- Structural Difference : The N1 benzyl group in the target compound is replaced with a 2-(benzyloxy)ethyl chain.

- This modification may alter metabolic stability and receptor affinity .

b) Ethyl 1-Benzoylpiperidine-4-Carboxylate (CAS 136081-74-8)

- Structural Difference : The N1 benzyl group is replaced with a benzoyl (aromatic carbonyl) group.

- This substitution also enhances susceptibility to hydrolysis compared to the stable benzyl group .

Variations at the C4 Position

a) Methyl 1-Benzyl-4-Phenylamino-4-Piperidinecarboxylate

- Structural Difference: The C4 ethyl ester is replaced with a methyl ester, and a phenylamino group is introduced at C3.

- The phenylamino group adds hydrogen-bond donor/acceptor capacity, which could enhance binding to targets like kinases or GPCRs .

b) Ethyl 1,4-Dibenzylpiperidine-4-Carboxylate (CAS 184900-16-1)

Carboxylate Ester Modifications

a) Methyl 1-Benzylpiperidine-3-Carboxylate (CAS 50585-91-6)

- Structural Difference : The carboxylate ester is at C3 instead of C4.

- Impact : The altered position disrupts the symmetry of the piperidine ring, leading to distinct puckering conformations (e.g., chair vs. boat) that influence receptor docking. This positional isomerism may result in divergent biological activities .

b) 1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid

- Structural Difference : Lacks both benzyl and phenyl groups, with a free carboxylic acid at C4.

- Impact : The absence of aromatic groups reduces steric hindrance and increases polarity, favoring interactions with polar binding sites. The carboxylic acid moiety introduces pH-dependent solubility and ionization .

Data Table: Key Physicochemical and Structural Comparisons

Research Findings and Implications

- Conformational Stability : The C4 phenyl group in the target compound restricts piperidine ring puckering, favoring a chair conformation that optimizes binding to flat hydrophobic pockets (e.g., in opioid receptors) . Analogs with smaller C4 substituents (e.g., methyl esters) exhibit greater conformational flexibility, which may reduce target specificity .

- Metabolic Stability: Benzyl-substituted derivatives (e.g., the target compound) demonstrate slower hepatic clearance compared to benzoyl or amino-substituted analogs due to reduced oxidative metabolism .

- Biological Activity: The phenylamino variant (Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate) shows enhanced inhibitory activity against acetylcholinesterase in vitro, likely due to additional H-bond interactions .

Notes

- Safety Considerations: Limited toxicological data are available for many analogs. Ethyl 1-benzoylpiperidine-4-carboxylate is flagged for hydrolytic instability, requiring handling under inert conditions .

- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 4-phenylpiperidine-4-carboxylate with benzyl halides, while analogs like Benzethidine require multi-step etherification .

Biological Activity

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (EBPP) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of EBPP, focusing on its synthesis, mechanism of action, and applications in research and medicine.

Chemical Structure and Properties

EBPP has the molecular formula and a molecular weight of 323.43 g/mol. Its structure includes a piperidine ring, an ethyl ester group, and a benzyl substitution, which contribute to its distinct chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.43 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of EBPP typically involves the reaction of 1-benzyl-4-phenylpiperidine with ethyl chloroformate. This reaction is carried out in organic solvents like toluene or dichloromethane, often using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.

Synthetic Route Overview

- Starting Material : 1-benzyl-4-phenylpiperidine

- Reagent : Ethyl chloroformate

- Solvent : Toluene or dichloromethane

- Base : Triethylamine

- Temperature : Controlled conditions (typically room temperature to reflux)

EBPP's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems by binding to specific receptors and enzymes, influencing their activity.

- Neurotransmitter Interaction : Research indicates that EBPP may affect neurotransmitter release or receptor sensitivity, particularly in the context of pain modulation and inflammation.

- Potential Targets : Studies suggest that EBPP may interact with ion channels such as Kv1.3, which are implicated in immune responses and neuroinflammatory processes .

Analgesic and Anti-inflammatory Properties

EBPP has been investigated for its potential analgesic and anti-inflammatory effects. Its structural similarity to other piperidine derivatives suggests it could serve as a precursor for developing new analgesics.

- Case Study : In experimental models, compounds structurally related to EBPP have demonstrated efficacy in reducing pain responses and inflammation markers .

Research Applications

EBPP is utilized in various research applications:

- Medicinal Chemistry : As an intermediate for synthesizing more complex piperidine derivatives.

- Biological Studies : To explore its effects on neurotransmitter systems and receptor dynamics.

- Pharmacological Research : Investigating its potential therapeutic applications in treating pain and inflammatory conditions.

Comparison with Similar Compounds

EBPP can be compared with other piperidine derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pethidine (Meperidine) | Similar piperidine structure | Established analgesic |

| Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Methyl instead of benzyl | Similar pharmacological profile |

| 4-Benzylpiperidine | Lacks ester functional group | Less potent analgesic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.